molecular formula C18H18N4O2S B4674420 2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B4674420
M. Wt: 354.4 g/mol
InChI Key: NLFJMQBMFBWLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 specifically targets 2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 prevents the activation of T cells and the production of cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
CP-690,550 has been shown to effectively reduce the symptoms of autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis, and skin lesions in psoriasis. CP-690,550 has also been shown to improve the quality of life of patients with inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

CP-690,550 is a potent inhibitor of 2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide and has been extensively studied in preclinical and clinical trials. However, CP-690,550 has been shown to have some limitations, such as the risk of infections due to its immunosuppressive effects, and the potential for adverse effects on the liver and kidneys.

Future Directions

There are several future directions for the study of CP-690,550. One potential direction is the development of more selective 2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide inhibitors that have fewer side effects. Another direction is the investigation of the long-term effects of CP-690,550 on the immune system and the risk of infections. Finally, the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus, could also be explored.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively inhibit the activity of 2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide and prevent the activation of T cells, which play a key role in autoimmune diseases. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c19-12-14-2-1-7-20-18(14)25-13-17(23)21-15-3-5-16(6-4-15)22-8-10-24-11-9-22/h1-7H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFJMQBMFBWLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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